6-Bromo-7-chloroquinazoline-2,4-diol
Overview
Description
6-Bromo-7-chloroquinazoline-2,4-diol is a chemical compound with the molecular formula C8H4BrClN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 7th positions, respectively, and hydroxyl groups at the 2nd and 4th positions of the quinazoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloroquinazoline-2,4-diol typically involves the bromination and chlorination of quinazoline derivatives. One common method includes the following steps:
Starting Material: Quinazoline or its derivatives.
Bromination: Introduction of a bromine atom at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Chlorination: Introduction of a chlorine atom at the 7th position using chlorine gas or thionyl chloride (SOCl2) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Use of large-scale reactors to carry out bromination, chlorination, and hydroxylation reactions.
Purification: Crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloroquinazoline-2,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution Products: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation Products: Quinones or other oxidized forms.
Reduction Products: Dihydro derivatives with reduced double bonds.
Scientific Research Applications
6-Bromo-7-chloroquinazoline-2,4-diol has several applications in scientific research, including:
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it useful in biochemical research.
Protein Interaction Studies: Used in studies involving protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Pharmacological Research: Used in the development of new pharmacological agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Studied for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloroquinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloroquinazoline: Similar structure but lacks hydroxyl groups at the 2nd and 4th positions.
7-Chloroquinazoline-2,4-diol: Similar structure but lacks a bromine atom at the 6th position.
6-Bromoquinazoline-2,4-diol: Similar structure but lacks a chlorine atom at the 7th position.
Uniqueness
6-Bromo-7-chloroquinazoline-2,4-diol is unique due to the presence of both bromine and chlorine atoms, as well as hydroxyl groups at specific positions. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-bromo-7-chloro-1H-quinazoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHJEOWAZBCNNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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